![molecular formula C16H14N4O4 B156538 2-[(p-Nitrophenyl)azo]acetoacetanilide CAS No. 1657-16-5](/img/structure/B156538.png)
2-[(p-Nitrophenyl)azo]acetoacetanilide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(p-Nitrophenyl)azo]acetoacetanilide, commonly known as Sudan I, is a synthetic azo dye that is widely used in various industries, including food, cosmetics, and textiles. It is a yellow-orange powder that is soluble in organic solvents but insoluble in water. Sudan I has been classified as a Group 3 carcinogen by the International Agency for Research on Cancer (IARC) due to its potential carcinogenicity. In recent years, there has been growing interest in the synthesis, mechanism of action, and potential applications of Sudan I in scientific research.
作用机制
The mechanism of action of Sudan I is not fully understood, but it is believed to involve the formation of reactive intermediates that can damage DNA and proteins. Sudan I has been shown to induce oxidative stress and inflammation in various cell types, leading to cell death and tissue damage. It has also been shown to disrupt mitochondrial function and alter gene expression in certain cell lines.
Biochemical and Physiological Effects:
Sudan I has been shown to have a variety of biochemical and physiological effects in living organisms. It has been shown to induce DNA damage and mutations in bacterial and mammalian cells. Sudan I has also been shown to induce liver and kidney damage in rats and mice, as well as to cause skin irritation and allergic reactions in humans.
实验室实验的优点和局限性
Sudan I has several advantages as a model compound for scientific research. It is relatively inexpensive and easy to synthesize, making it accessible to researchers with limited resources. It also has a distinct absorption spectrum, which makes it useful as a tracer or marker in various experiments. However, Sudan I also has several limitations. It is highly toxic and potentially carcinogenic, which limits its use in certain experiments. It is also insoluble in water, which can make it difficult to work with in aqueous solutions.
未来方向
There are several potential future directions for research on Sudan I. One area of interest is the development of safer and more effective alternatives to Sudan I in various industries. Another area of interest is the study of the molecular mechanisms underlying the toxicity and carcinogenicity of Sudan I, with the goal of developing new therapies for cancer and other diseases. Additionally, there is a need for further research on the environmental impact of Sudan I and other azo dyes, as well as on the potential health effects of exposure to these compounds.
合成方法
Sudan I can be synthesized through the diazotization of p-nitroaniline and subsequent coupling with acetoacetic acid. The reaction takes place in the presence of a catalyst, such as copper powder or sodium nitrite, and an acidic medium, such as hydrochloric acid. The resulting product is purified through recrystallization or column chromatography.
科学研究应用
Sudan I has been widely used as a model compound in various scientific research studies, including analytical chemistry, biochemistry, and toxicology. It is commonly used as a tracer or marker in chromatography and spectrophotometry experiments due to its distinct absorption spectrum. Sudan I has also been used to study the metabolism and toxicity of azo dyes in living organisms.
属性
CAS 编号 |
1657-16-5 |
|---|---|
产品名称 |
2-[(p-Nitrophenyl)azo]acetoacetanilide |
分子式 |
C16H14N4O4 |
分子量 |
326.31 g/mol |
IUPAC 名称 |
2-[(4-nitrophenyl)diazenyl]-3-oxo-N-phenylbutanamide |
InChI |
InChI=1S/C16H14N4O4/c1-11(21)15(16(22)17-12-5-3-2-4-6-12)19-18-13-7-9-14(10-8-13)20(23)24/h2-10,15H,1H3,(H,17,22) |
InChI 键 |
WTRHKEHRZMLLDH-UHFFFAOYSA-N |
SMILES |
CC(=O)C(C(=O)NC1=CC=CC=C1)N=NC2=CC=C(C=C2)[N+](=O)[O-] |
规范 SMILES |
CC(=O)C(C(=O)NC1=CC=CC=C1)N=NC2=CC=C(C=C2)[N+](=O)[O-] |
其他 CAS 编号 |
1657-16-5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




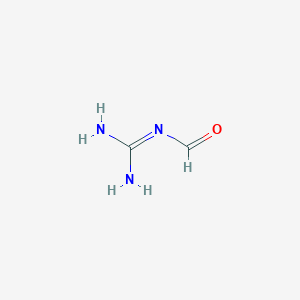
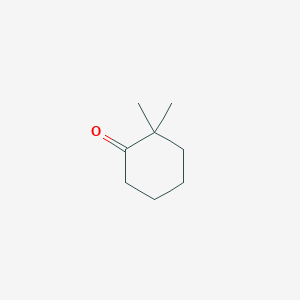
![Spiro[5.5]undecan-3-one](/img/structure/B156462.png)
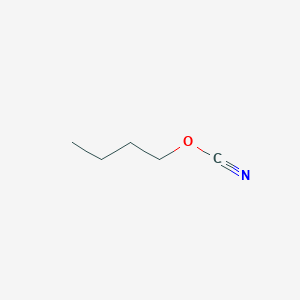
![3-[(Prop-2-yn-1-yl)oxy]propanenitrile](/img/structure/B156466.png)
![3-hydroxy-8-methoxy-6H-benzo[c]chromen-6-one](/img/structure/B156467.png)
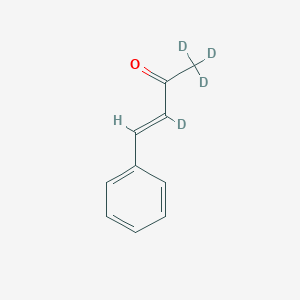
![6-Chloro-2-(4-chlorophenyl)imidazo[1,2-b]pyridazine](/img/structure/B156472.png)

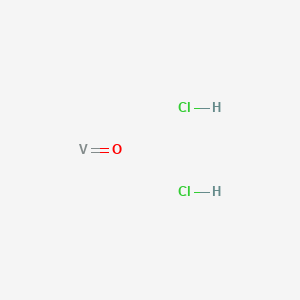
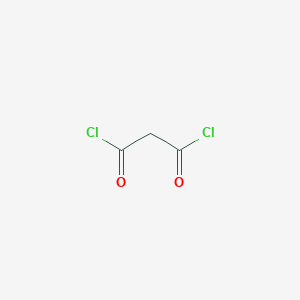
![2-ethoxy-3-hydroxypyrido[3,2-d]pyrimidin-4(3H)-one](/img/structure/B156485.png)
